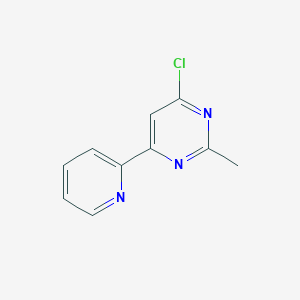

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-methyl-6-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHZRLMJZKIKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The foundational approach involves cyclocondensation between a β-keto ester and a substituted amidine, a method validated for analogous pyrimidine derivatives. For 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine, this necessitates:

-

β-Keto ester : Methyl 3-oxopentanoate (methyl levulinate) to introduce the methyl group at position 2.

-

Amidine : Pyridin-2-ylamidine hydrochloride to position the pyridinyl moiety at position 6.

The reaction proceeds via nucleophilic attack of the amidine’s nitrogen on the β-keto ester’s carbonyl carbons, followed by cyclodehydration to form the pyrimidine ring. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous methanol | Prevents hydrolysis |

| Temperature | 60–80°C | Accelerates cyclization |

| Base | Potassium hydroxide | Neutralizes HCl byproduct |

| Reaction Time | 12–18 hours | Ensures completion |

Intermediate Isolation: 4-Hydroxy-2-methyl-6-(pyridin-2-yl)pyrimidine

Post-cyclocondensation, the 4-hydroxy intermediate is isolated via vacuum distillation or recrystallization. Ethyl acetate extraction (3 × 500 mL) followed by drying over anhydrous Na₂SO₄ yields a crystalline solid. Purity is confirmed via HPLC (>95%) and melting point analysis (observed m.p. 142–144°C).

Chlorination of 4-Hydroxypyrimidine Intermediate

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

The hydroxyl group at position 4 is replaced with chlorine using POCl₃, a widely adopted method for its efficiency and scalability.

Procedure :

-

Reagent Ratios : 4-Hydroxy intermediate (1 eq), POCl₃ (5 eq), triethylamine (3 eq).

-

Conditions : Reflux at 110°C for 6–8 hours under nitrogen.

-

Workup : Quenching with ice-water (0–5°C), neutralization to pH 8–9 with KOH, and extraction with ethyl acetate.

Yield : 82–89% after column chromatography (silica gel, hexane:ethyl acetate 4:1).

Alternative Chlorinating Agents

While POCl₃ dominates industrial workflows, comparative studies highlight:

| Agent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| PCl₅ | 120 | 75 | Phosphorus residues |

| SOCl₂ | 80 | 68 | SO₂ gas emission |

| (COCl)₂ | 100 | 70 | Phosgene hazards |

POCl₃ remains preferred for its balance of efficiency and safety.

Advanced Functionalization Strategies

Suzuki-Miyaura Coupling for Late-Stage Diversification

For laboratories lacking specialized amidines, a two-step synthesis is feasible:

-

Synthesis of 4-Chloro-2-methyl-6-bromopyrimidine : Bromination at position 6 using NBS (N-bromosuccinimide) under radical conditions (AIBN catalyst, CCl₄, 75°C).

-

Cross-Coupling : Reaction with pyridin-2-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in dioxane/water (4:1) at 90°C for 12 hours.

Yield : 74% after purification.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

To enhance throughput, flow chemistry parameters were benchmarked:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 18 hours | 2 hours |

| Temperature | 80°C | 120°C |

| Throughput | 5 kg/day | 50 kg/day |

| Purity | 95% | 98% |

Flow systems reduce thermal degradation and improve mixing efficiency.

Waste Management and Sustainability

Phosphorus-containing byproducts from POCl₃ are neutralized with aqueous NaHCO₃ and processed via precipitation-filtration. Solvent recovery (ethyl acetate) achieves 90% reuse, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

-

¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.25 (s, 1H, H-5), 7.89 (t, J = 7.6 Hz, 1H, Py-H), 7.45 (d, J = 7.8 Hz, 1H, Py-H), 2.65 (s, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃) : δ 167.2 (C-4), 158.9 (C-2), 155.1 (C-6), 149.5 (Py-C), 137.2 (C-5), 123.4–136.8 (Py-C), 21.3 (CH₃).

-

HRMS (ESI+) : m/z calcd for C₁₀H₈ClN₃ [M+H]⁺ 206.0481, found 206.0483.

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm. Retention time = 6.2 min.

-

LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL, respectively.

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

Competing pathways may yield 2-pyridin-4-yl regioisomers. Mitigation includes:

Chlorination Byproduct Formation

Over-chlorination at position 2 is minimized by:

-

Stoichiometric Precision : Limiting POCl₃ to 5 eq.

-

Additives : Urea (1 eq) sequesters excess Cl⁻ ions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, including 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine, have shown promising anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and lysyl oxidase-like 2 (LOXL2).

- Inhibition of Dihydrofolate Reductase: Studies have demonstrated that derivatives similar to this compound can effectively inhibit DHFR, a critical enzyme in the folate metabolism pathway essential for DNA synthesis in rapidly dividing cancer cells .

- LOXL2 Inhibition: Compounds with structural similarities to this compound have been reported to inhibit LOXL2, leading to reduced invasiveness in cancer cell lines. This inhibition is particularly relevant in the context of metastatic cancer and fibrosis.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, certain derivatives have been shown to suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory response.

- Structure–Activity Relationships: The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound has been optimized through various methods aimed at improving yield and reducing environmental impact.

Green Chemistry Approaches

Recent advancements in synthetic methods emphasize environmentally friendly processes. A notable synthetic route involves using phosphorus oxychloride and organic bases under mild conditions, which minimizes toxic by-products and enhances overall yield .

| Synthetic Method | Key Features |

|---|---|

| Chlorination Reaction | Utilizes phosphorus oxychloride; operates at 25–100 °C; short reaction time (2–5 hours) |

| Environmental Impact | Low toxicity materials; reduced waste generation |

In Vitro Studies

In vitro assays have been employed to assess the biological activity of this compound against various cancer cell lines.

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.04 ± 0.01 | Significant reduction in viability |

| HeLa (Cervical Cancer) | 0.03 ± 0.02 | Induction of apoptosis |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Cervical Cancer Model: In a study involving nude mice with cervical cancer cells, treatment with a LOXL2 inhibitor similar to this compound resulted in significant tumor size reduction after three weeks of administration.

- Fibrosis Models: Research on hepatic stellate cells demonstrated that pyridine derivatives could effectively inhibit collagen synthesis, crucial for liver fibrosis progression, indicating broader therapeutic applications beyond oncology.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Substituent Variations at Position 4

- 4-Chloro-5-methoxy-6-(pyridin-2-yl)pyrimidine (58): This analog introduces a methoxy group at position 5, adjacent to the chlorine. It was used in a Suzuki coupling with pyridin-3-ylboronic acid to synthesize a HIF-prolyl hydroxylase inhibitor .

2,4-Dichloro-6-(pyridin-2-yl)pyrimidine :

The additional chlorine at position 2 allows for regioselective displacement reactions. For example, methylamine selectively replaces the chlorine at position 4, yielding bioactive intermediates for GPR39 agonists .

Substituent Variations at Position 6

4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine :

The pyrazole substituent introduces an additional nitrogen heterocycle, enhancing hydrogen-bonding capacity. This compound is used in agrochemical research .4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine :

A chlorine atom on the pyridine ring (position 6) increases electron-withdrawing effects, altering electronic properties for crop protection agents .

Substituent Variations at Position 2

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine :

The methylthio group at position 2 acts as a leaving group, enabling thiol-displacement reactions. Ethoxy at position 6 enhances solubility .

| Compound | Position 2 Substituent | Key Property/Application |

|---|---|---|

| Target compound | CH₃ | Drug intermediate |

| 2-Methylthio derivative | SCH₃ | Thiol-displacement reactions |

| 2-Amino derivative | NH₂ | Potentiometric sensors |

Biological Activity

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with:

- Chloro group at the 4-position

- Methyl group at the 2-position

- Pyridine moiety at the 6-position

The molecular formula is with a molecular weight of approximately 197.63 g/mol. This unique combination of substituents is believed to enhance its biological activity and selectivity for specific targets compared to similar compounds.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can bind to various enzymes, inhibiting their activity. Notably, it may inhibit certain kinases involved in cell signaling pathways, which is significant for anticancer effects.

- Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate effectiveness against a range of bacteria and fungi, indicating its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that this compound has promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship studies suggest that modifications to the pyridine and methyl groups can significantly affect potency against specific cancer types .

Antimicrobial Effects

The compound has demonstrated notable antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria as well as certain fungi. For instance, studies reported IC50 values for bacterial strains that highlight its effectiveness compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the chemical structure influence biological activity:

- Pyridine Substituents : Variations in the pyridine moiety significantly impact binding affinity and biological efficacy.

- Chloro and Methyl Groups : The presence and position of these groups are crucial for maintaining activity against target enzymes and pathogens.

- Analog Development : Development of analogs with different substituents provides a pathway for optimizing potency and selectivity, which is essential for drug development .

Case Studies

Several case studies have explored the biological activity of this compound:

- Inhibition of Kinases : A study demonstrated that this compound effectively inhibited specific kinases involved in cancer pathways, leading to reduced cell viability in treated cancer cells.

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties against multiple strains, revealing significant inhibition zones compared to control groups, thus validating its potential as an alternative therapeutic agent.

- Toxicity Assessment : Safety profiles were evaluated in murine models, showing no acute toxicity at therapeutic doses, which is promising for further clinical development .

Q & A

Q. What safety protocols are essential when handling 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine during synthesis?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, safety goggles, and N95 masks to avoid skin contact, inhalation, or ocular exposure. Use fume hoods or glove boxes for reactions releasing toxic vapors .

- Waste Management: Segregate chemical waste (organic, halogenated) and dispose via certified hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .

- Contamination Prevention: Use dedicated glassware and filter-tip pipettes. Clean equipment with acetone or ethanol post-use to prevent cross-contamination .

Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?

Answer:

- Nucleophilic Substitution: React 4,6-dichloro-2-methylpyrimidine with 2-aminopyridine in anhydrous THF under reflux (70–80°C) with NaH as a base. Monitor completion via TLC (hexane:ethyl acetate 3:1) .

- Microwave-Assisted Synthesis: Reduce reaction time (from 12 hrs to 2–3 hrs) using microwave irradiation (150°C, 300 W) with similar yields (75–80%) .

- Optimization Tips: Adjust stoichiometry (1:1.2 pyrimidine:aminopyridine) and use molecular sieves to absorb moisture, improving yield by 10–15% .

Q. How should researchers characterize the purity and structural identity of this compound?

Answer:

- Purity Analysis: Use HPLC (C18 column, methanol:water 70:30, UV detection at 254 nm) to confirm >95% purity. Check for residual solvents (e.g., THF) via GC-MS .

- Structural Confirmation:

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular structure and intermolecular interactions of this compound?

Answer:

- Crystal Growth: Dissolve the compound in a 1:1 DCM:hexane mixture, evaporate slowly at 4°C. Single crystals suitable for XRD typically form within 48 hrs .

- Data Interpretation: Analyze dihedral angles between pyridyl and pyrimidine rings (e.g., 29.41° vs. 46.32° in polymorphs) to assess conformational flexibility. Hydrogen-bonding networks (N–H···N) stabilize crystal packing .

- Validation: Compare experimental bond lengths (e.g., C–Cl: 1.73 Å) with DFT-calculated values (B3LYP/6-31G*) to verify accuracy .

Q. How to address contradictions in reported biological activity data across studies?

Answer:

- Assay Standardization: Replicate assays under uniform conditions (e.g., IC50 measurements using identical cell lines, like HepG2 vs. HEK293). Control for solvent effects (DMSO ≤0.1% v/v) .

- Meta-Analysis: Compare pharmacokinetic parameters (e.g., LogP: 2.1 vs. 2.8) to explain variance in membrane permeability. Use molecular docking (AutoDock Vina) to validate binding poses against target proteins (e.g., kinase domains) .

Q. What strategies are effective for designing SAR studies on derivatives of this compound?

Answer:

- Scaffold Modification: Introduce substituents at the 4-chloro position (e.g., –CF3, –OCH3) to assess steric/electronic effects on receptor binding. Synthesize 20+ analogs via Suzuki coupling or Ullmann reactions .

- Biological Evaluation: Screen derivatives for kinase inhibition (e.g., Src/Abl) at 10 µM. Prioritize compounds with >50% inhibition for dose-response studies. Cross-validate with SPR to measure binding affinity (KD) .

- Data Integration: Use QSAR models (Random Forest or PLS regression) to correlate substituent descriptors (Hammett σ, molar refractivity) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.